3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride

Description

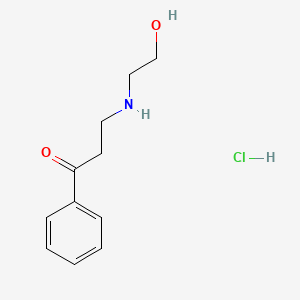

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride is a synthetic organic compound belonging to the class of substituted propan-1-one derivatives. Its structure features a phenyl ring attached to a propan-1-one backbone, with a 2-hydroxyethylamino group at the third carbon position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

3-(2-hydroxyethylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c13-9-8-12-7-6-11(14)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZJGSUZYGWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride typically involves the reaction of 1-phenyl-2-propanone with diethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one.

Reduction: Formation of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:

One of the primary applications of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride is its use as an intermediate in the synthesis of various pharmaceuticals. It has been identified as a precursor in the synthesis of fluoxetine, a well-known antidepressant. The synthetic pathway involves several steps where this compound plays a crucial role in forming the active pharmaceutical ingredient (API) .

Case Study: Fluoxetine Synthesis

The synthesis of fluoxetine hydrochloride involves converting this compound through a series of chemical reactions, including reduction and condensation processes. This highlights the compound's significance as a building block in creating effective antidepressants .

Neuropharmacology

Potential Neuroactive Properties:

Research indicates that compounds related to this compound may exhibit neuroactive properties, making them candidates for further investigation in treating neurological disorders. The structure suggests potential interactions with neurotransmitter systems, which could be beneficial for developing treatments for conditions such as depression and anxiety .

Chemical Research and Development

Building Block for Novel Compounds:

In chemical research, this compound serves as a versatile building block for synthesizing novel compounds with varied biological activities. Its functional groups allow for modifications that can lead to new derivatives with enhanced efficacy or reduced side effects .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate in synthesizing fluoxetine and other psychoactive drugs |

| Neuropharmacology | Potential candidate for treating neurological disorders due to its neuroactive properties |

| Chemical Research & Development | Building block for synthesizing novel compounds with diverse biological activities |

| Safety & Regulatory Considerations | Required toxicological assessments to ensure safety for human use |

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related propan-1-one derivatives, focusing on substituent variations, molecular properties, and inferred applications.

Structural Analogues

Functional Group Impact

- Aromatic Substituents : The phenyl ring in the target compound lacks electron-donating/withdrawing groups, unlike nitro () or chloro () substituents, which alter electronic density and reactivity .

- Heterocyclic Moieties: Piperidinyl derivatives () exhibit conformational rigidity, which may enhance binding specificity in biological targets compared to flexible hydroxyethylamino chains .

Physicochemical Properties

Research Implications and Gaps

- Structural Studies : Crystallographic data for the target compound are absent in the evidence. SHELX-based refinement () could elucidate its hydrogen-bonding patterns and salt formation .

- Synthetic Routes : and highlight nitro- and trifluoromethyl-substituted analogs, providing templates for optimizing the target compound’s electronic profile .

Biological Activity

3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride, also known by its CAS number 211033-59-9, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₆ClN₁O₂

- Molecular Weight : 229.71 g/mol

- IUPAC Name : 3-((2-hydroxyethyl)amino)-1-phenylpropan-1-one hydrochloride

- Structure :

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Reuptake Inhibition : Similar to other phenylpropanolamine derivatives, this compound may act as a modulator of monoamine neurotransmitters, potentially influencing conditions such as depression and anxiety .

- Antimicrobial Activity : Preliminary studies indicate that derivatives with similar structures exhibit antimicrobial properties against various pathogens. For instance, compounds with the carbamate moiety have shown effectiveness against Mycobacterium species .

- Cytotoxic Effects : In vitro studies have demonstrated that compounds with structural similarities can exhibit cytotoxicity against certain cancer cell lines, suggesting potential in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities observed for related compounds and their implications for this compound:

Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Mycobacterium species. The tested compounds exhibited higher efficacy than standard antibiotics like ciprofloxacin and isoniazid, indicating a promising avenue for further research into their use as antimycobacterial agents .

Cytotoxicity Assessment

Research involving the human monocytic leukemia THP-1 cell line showed that certain derivatives led to a marked decrease in cell viability, suggesting that these compounds could be explored for their potential anticancer properties .

Neuropharmacological Effects

The modulation of monoamine levels is crucial in treating mood disorders. Compounds similar to this compound have been shown to influence serotonin and norepinephrine reuptake, which could provide therapeutic benefits for conditions like depression and anxiety disorders .

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride to improve yield and purity?

Methodological Answer: To optimize synthesis, focus on:

- Reaction Conditions: Adjust stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and temperature. For example, lower temperatures may reduce byproducts from secondary amine reactions.

- Purification: Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Quality Control: Validate purity using NMR (e.g., absence of unreacted 2-hydroxyethylamine in -NMR at δ 2.8–3.2 ppm) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What are the critical analytical techniques for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

- Primary Techniques:

- NMR Spectroscopy: - and -NMR to confirm the phenylpropanone backbone and hydroxyethylamino substituents. For example, the ketone carbonyl appears at ~205 ppm in -NMR .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H] at m/z 240.1 (free base) and HCl adducts.

- HPLC: Reverse-phase methods to assess purity (>98% by area normalization) .

- Addressing Inconsistencies:

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design for this compound?

Methodological Answer:

- Reaction Pathway Prediction: Use density functional theory (DFT) to model intermediate stability during synthesis. For example, calculate activation energies for nucleophilic attack of 2-hydroxyethylamine on the ketone .

- Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction yield and byproduct formation .

- Feedback Loops: Combine experimental data (e.g., reaction yields) with machine learning to refine computational models, as demonstrated in ICReDD’s integrated approach .

Q. What methodologies are recommended for elucidating reaction mechanisms under varying catalytic conditions?

Methodological Answer:

- Kinetic Studies: Perform time-resolved -NMR to track intermediate formation in reactions with acid/base catalysts (e.g., HCl vs. triethylamine).

- Isotopic Labeling: Use -labeled water in hydrolysis experiments to trace oxygen incorporation into degradation products .

- In Situ Spectroscopy: Employ Raman spectroscopy to monitor real-time changes in carbonyl groups during catalytic hydrogenation .

Q. What experimental approaches are effective in studying photostability and hydrolytic degradation pathways?

Methodological Answer:

Q. How should researchers investigate polymorphic forms and their impact on physicochemical properties?

Methodological Answer:

- Polymorph Screening: Use solvent-drop grinding with 20 solvents (e.g., acetone, DMSO) to induce crystallization.

- Characterization:

- Solubility Testing: Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability differences .

Q. What strategies are employed to study the compound’s interactions with biological targets while minimizing nonspecific binding?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serotonin receptors) on sensor chips. Use reference subtraction to correct for bulk solvent effects .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) with 10–20 μM compound concentrations.

- Molecular Docking: Perform ensemble docking (AutoDock Vina) using crystal structures of target proteins to prioritize high-affinity conformers .

Data Contradiction Analysis

Example Scenario: Conflicting NMR and MS data suggest impurities.

Resolution Workflow:

Re-run NMR in DMSO-d6 to check for solvent-induced shifts.

Perform LC-MS/MS to detect trace impurities (<0.1%) not visible in NMR.

Cross-reference with elemental analysis to verify stoichiometry (e.g., CHClNO requires 54.65% C; deviations >0.5% indicate contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.